molecular formula C7H10N2O B1488771 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one CAS No. 1341498-76-7

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B1488771
CAS No.: 1341498-76-7
M. Wt: 138.17 g/mol
InChI Key: MOWLRIXPJZXVQL-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic organic compound characterized by its pyridazinone ring structure. This compound is part of the pyridazine family, which consists of nitrogen-containing heterocycles. Pyridazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one typically involves cyclization reactions. One common method is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the degree of oxidation.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with substituted functional groups at different positions on the pyridazinone ring.

Scientific Research Applications

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound's activity can involve pathways related to cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is compared to other pyridazine derivatives, highlighting its unique properties and applications. Similar compounds include:

  • 6-Ethyl-2,3-dihydropyridazin-3-one: Lacks the methyl group at the 5-position.

  • 5-Methyl-2,3-dihydropyridazin-3-one: Lacks the ethyl group at the 6-position.

  • 2,3-Dihydropyridazin-3-one: A simpler pyridazinone derivative without additional alkyl groups.

These compounds differ in their chemical structure, which can lead to variations in their biological activity and industrial applications.

Properties

IUPAC Name

3-ethyl-4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)4-7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWLRIXPJZXVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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